molecular formula C12H10Cl2N2O2S B12192724 [(3,4-Dichlorophenyl)sulfonyl](4-pyridylmethyl)amine

[(3,4-Dichlorophenyl)sulfonyl](4-pyridylmethyl)amine

Cat. No.: B12192724
M. Wt: 317.2 g/mol
InChI Key: PHCRAWDMTVBUOR-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)sulfonylamine is a compound that features a sulfonyl group attached to a 3,4-dichlorophenyl ring and a 4-pyridylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)sulfonylamine typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-pyridylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyridylmethylamine group can interact with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)sulfonylamine
  • [(3,4-Dichlorophenyl)sulfonyl]acetic acid
  • [(4-Chlorophenyl)sulfonyl]acetic acid

Uniqueness

(3,4-Dichlorophenyl)sulfonylamine is unique due to the presence of both the 3,4-dichlorophenyl and 4-pyridylmethylamine groups. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

3,4-dichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S/c13-11-2-1-10(7-12(11)14)19(17,18)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2

InChI Key

PHCRAWDMTVBUOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC2=CC=NC=C2)Cl)Cl

Origin of Product

United States

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